N-[4-(allyloxy)phenyl]-3-fluorobenzamide
Overview
Description
N-[4-(allyloxy)phenyl]-3-fluorobenzamide is a useful research compound. Its molecular formula is C16H14FNO2 and its molecular weight is 271.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.10085685 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
This study highlights a mild, amide-directed fluorination method of benzylic, allylic, and unactivated C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance without noble metal additives. The process, which likely involves short-lived radical intermediates, suggests potential pathways for modifying compounds like N-[4-(allyloxy)phenyl]-3-fluorobenzamide to enhance their reactivity or introduce new functional groups for various applications (Groendyke, AbuSalim, & Cook, 2016).
High Sensitive Biosensor Development
A novel modified electrode incorporating FePt/CNTs and N-(4-hydroxyphenyl)-3,5-dinitrobenzamide demonstrates potent electron mediating behavior for the electrocatalytic determination of biomolecules. This development underlines the utility of similar aromatic amides in creating sensitive detection systems for biomedical applications (Karimi-Maleh et al., 2014).
Synthesis and Application of Fluorobenzamides in Radiolabeling
The synthesis and radiofluorination of a putative AMPA receptor ligand showcase the application of fluorobenzamides in developing potential radiotracers for cerebral imaging, indicating the relevance of exploring this compound in similar contexts (Kronenberg et al., 2007).
Behavioral Responses and Bioefficacy of Aromatic Amides
Research on substituted aromatic amides for repelling Aedes aegypti mosquitoes illustrates the potential bioactive applications of similar compounds, suggesting avenues for this compound in pest control or as bioactive agents (Garud et al., 2011).
Properties
IUPAC Name |
3-fluoro-N-(4-prop-2-enoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-2-10-20-15-8-6-14(7-9-15)18-16(19)12-4-3-5-13(17)11-12/h2-9,11H,1,10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUFYCMWGUASRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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